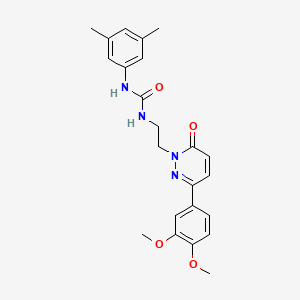

1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,5-dimethylphenyl)urea

Description

The compound 1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,5-dimethylphenyl)urea is a urea derivative featuring a pyridazinone core substituted with a 3,4-dimethoxyphenyl group, linked via an ethyl chain to a urea moiety. The urea nitrogen is further substituted with a 3,5-dimethylphenyl group. This structure combines electron-donating methoxy and methyl groups with a heterocyclic pyridazinone ring, which may influence its physicochemical properties, such as solubility and binding affinity, compared to simpler urea derivatives.

Properties

IUPAC Name |

1-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(3,5-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-15-11-16(2)13-18(12-15)25-23(29)24-9-10-27-22(28)8-6-19(26-27)17-5-7-20(30-3)21(14-17)31-4/h5-8,11-14H,9-10H2,1-4H3,(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBRMNNQUMSDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,5-dimethylphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 372.43 g/mol. Its structure includes:

- A pyridazinone core , which is known for its diverse biological activities.

- Dimethoxyphenyl and dimethylphenyl substituents that may enhance its pharmacological properties.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities, which can be categorized as follows:

- Antitumor Activity : The compound has shown promise in enhancing the efficacy of cytotoxic agents against tumor cells. It may sensitize multidrug-resistant forms of cancer, making it a candidate for combination therapies .

- Anti-inflammatory Effects : Similar compounds with dimethoxyphenyl groups have demonstrated significant anti-inflammatory properties. These effects are likely mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

- Antimicrobial Properties : The presence of the pyridazinone moiety suggests potential antimicrobial activity, which warrants further investigation into its efficacy against various pathogens.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression, thereby reducing disease severity.

- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that promote cell survival or apoptosis in cancer cells.

- Gene Expression Regulation : The compound might influence the expression of genes associated with inflammation and tumor growth, offering a multi-faceted approach to therapy .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound replaces the 4-cyanophenyl group (common in compounds) with a 3,4-dimethoxyphenyl-pyridazinyl-ethyl chain. The 3,5-dimethylphenyl substituent on the urea nitrogen mirrors the methyl groups in 6n (3,4-dimethylphenyl), suggesting similar hydrophobic interactions but with altered steric effects due to the symmetrical substitution.

Heterocyclic Influence: The pyridazinone ring introduces a planar, heteroaromatic system absent in compounds. This may enhance binding to biological targets (e.g., kinases or enzymes) through π-π stacking or hydrogen bonding via the carbonyl oxygen .

Synthetic Yields: All compounds exhibit high yields (82.4–83.5%), indicating robust synthetic routes for simple urea derivatives. The target compound’s synthesis is likely more complex due to the pyridazinone ring and ethyl linker, though yield data are unavailable for comparison .

Molecular Weight Trends: compounds range from 266.1 to 373.4 g/mol ([M+H]+), while the target compound’s molecular weight is estimated to be higher (~450–500 g/mol) due to the pyridazinone core and additional substituents. This increased mass may impact pharmacokinetic properties such as bioavailability.

Functional Implications

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxy and 3,5-dimethyl substituents on the target compound contrast with the trifluoromethyl and chloro groups in 6m and 6o. Electron-donating groups typically increase solubility and reduce metabolic stability, whereas electron-withdrawing groups enhance electrophilicity and binding to hydrophobic pockets .

- Pyridazinone vs. This feature could improve target selectivity in enzyme inhibition.

Notes

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Answer:

Synthesis involves multi-step reactions, typically starting with functionalization of the pyridazinone core followed by urea linkage formation. Key steps include:

- Coupling reactions : Use Pd-catalyzed cross-coupling for aryl group introduction (e.g., Suzuki-Miyaura for 3,4-dimethoxyphenyl attachment) .

- Urea formation : Employ carbodiimide-mediated coupling (e.g., EDCI/HOBt) between amine and isocyanate intermediates .

- Optimization : Apply Design of Experiments (DoE) to screen parameters (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial runs while identifying critical variables (e.g., solvent choice impacts yield by 20-30%) .

Advanced: How can computational methods predict reactivity or regioselectivity in pyridazinone functionalization?

Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity during electrophilic substitution on the pyridazinone ring. For example, Fukui indices can identify nucleophilic sites .

- Machine learning (ML) : Train models on existing pyridazinone reaction datasets to predict optimal catalysts or solvents. ICReDD’s workflow integrates ML with experimental validation to reduce development time .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; urea NH protons at δ 8.5–9.0 ppm) .

- HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C₂₃H₂₆N₄O₄ requires m/z 446.1948) .

- IR : Urea C=O stretch appears at ~1640–1680 cm⁻¹ .

Advanced: How can contradictory bioactivity data across assays be resolved?

Answer:

- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Target engagement studies : Use SPR (surface plasmon resonance) to measure direct binding affinity to suspected targets (e.g., kinase enzymes) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:

- Kinase inhibition : Structural analogs (e.g., pyridazinone-urea hybrids) show ATP-competitive binding to VEGFR2 or EGFR kinases .

- Anti-inflammatory activity : Urea moieties may inhibit COX-2 via hydrogen bonding to Arg120 .

- Anticancer potential : Pyridazinone derivatives induce apoptosis via caspase-3 activation in vitro .

Advanced: How can reaction fundamentals inform scalable reactor design?

Answer:

- Kinetic profiling : Determine rate laws for key steps (e.g., pseudo-first-order kinetics for urea formation) to optimize residence time in flow reactors .

- Mass transfer considerations : Use Computational Fluid Dynamics (CFD) to model mixing efficiency in batch vs. continuous systems .

- Scale-up criteria : Maintain geometric similarity (e.g., impeller tip speed) during transition from lab-scale stirred tanks to pilot plants .

Basic: What purification strategies ensure high purity (>98%) for biological assays?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts .

- Recrystallization : Use ethanol/water mixtures for optimal crystal formation, monitored via DSC (melting point ~210–215°C) .

- Quality control : LC-MS tracking of key impurities (e.g., unreacted intermediates) .

Advanced: How can isotopic labeling (e.g., ¹⁵N) elucidate metabolic pathways?

Answer:

- Synthetic incorporation : Introduce ¹⁵N at the urea group via labeled potassium cyanate .

- Tracer studies : Use LC-MS/MS to track ¹⁵N metabolites in hepatocyte models, identifying primary oxidation pathways .

Basic: What stability challenges arise in aqueous formulations?

Answer:

- Hydrolysis : Urea bonds degrade at pH >8; buffer formulations (pH 6–7) with antioxidants (e.g., ascorbate) improve shelf life .

- Light sensitivity : Protect solutions from UV exposure (amber glass vials; λ <420 nm) .

Advanced: How can molecular dynamics (MD) simulations guide co-crystallization with proteins?

Answer:

- Docking studies : Use AutoDock Vina to predict binding poses in kinase active sites (e.g., RMSD <2.0 Å validation) .

- Solvent mapping : Identify hydrophobic pockets near the 3,5-dimethylphenyl group for co-crystallization with PEG-based precipitants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.